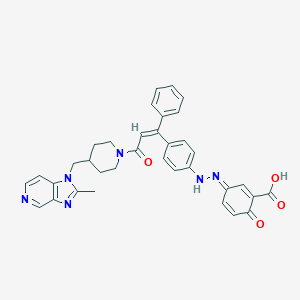
Dersalazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
デルサラジンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: この反応は、分子に存在する官能基を変え、薬理学的特性を変化させる可能性があります。
還元: 還元反応は、アゾ結合を破壊し、化合物を構成部分に分離することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求電子剤と求核剤が含まれます . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究アプリケーション
デルサラジンは、さまざまな大腸炎モデルにおける抗炎症効果について広く研究されています . 腫瘍壊死因子-α、インターロイキン-1β、インターロイキン-6、およびインターロイキン-17などの炎症性サイトカインをダウンレギュレーションすることにより、炎症を軽減する可能性が示されています . これにより、炎症性腸疾患の治療のための有望な候補となります。
医学における使用に加えて、デルサラジンのユニークな化学構造により、炎症のメカニズムと疾患の進行におけるサイトカインの役割を理解することに焦点を当てた研究で使用できます .
科学的研究の応用
Dersalazine has been extensively studied for its anti-inflammatory effects in various models of colitis . It has shown potential efficacy in reducing inflammation by down-regulating pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, and interleukin-17 . This makes it a promising candidate for treating inflammatory bowel diseases.
In addition to its use in medicine, this compound’s unique chemical structure allows it to be used in research focused on understanding the mechanisms of inflammation and the role of cytokines in disease progression .
作用機序
デルサラジンは、血小板活性化因子を阻害し、インターロイキン-17の産生をダウンレギュレーションすることにより、その効果を発揮します . この化合物は、炎症反応、特にTヘルパー17細胞によって媒介される経路を標的にします。 炎症性サイトカインのレベルを低下させることにより、デルサラジンは腸粘膜の炎症を軽減するのに役立ちます .
6. 類似の化合物との比較
デルサラジンは、血小板活性化因子拮抗剤と5-アミノサリチル酸の組み合わせが独特です。 類似の化合物には以下が含まれます。
メサラジン(5-アミノサリチル酸): 主に潰瘍性大腸炎の治療における抗炎症効果に使用されます。
スルファサラジン: メサラジンとスルファピリジンに代謝されるプロドラッグであり、炎症性腸疾患と関節リウマチの治療に使用されます。
デルサラジンの独自性は、その2つの作用機序、つまり両方の成分の抗炎症効果を組み合わせている点にあります。これは、個々の対応物と比較して、治療上の利点の強化を提供する可能性があります .
類似化合物との比較
Dersalazine is unique in its combination of a platelet-activating factor antagonist and 5-aminosalicylic acid. Similar compounds include:
Mesalazine (5-aminosalicylic acid): Primarily used for its anti-inflammatory effects in treating ulcerative colitis.
Sulfasalazine: A prodrug that is metabolized into mesalazine and sulfapyridine, used for treating inflammatory bowel disease and rheumatoid arthritis.
Balsalazide: Another prodrug that releases mesalazine in the colon, used for treating ulcerative colitis.
This compound’s uniqueness lies in its dual-action mechanism, combining the anti-inflammatory effects of both its components, which may provide enhanced therapeutic benefits compared to its individual counterparts .
生物活性
Dersalazine sodium (DS) is a novel compound developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). It is a combination of a potent platelet activating factor (PAF) antagonist and 5-aminosalicylic acid (5-ASA), designed to exert anti-inflammatory effects through unique mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant research findings.
This compound functions primarily as an anti-inflammatory agent. Its dual mechanism includes:
- Inhibition of Platelet Activating Factor (PAF) : PAF plays a significant role in inflammatory responses. By inhibiting PAF, this compound reduces inflammation associated with IBD.
- Modulation of Cytokine Production : It down-regulates pro-inflammatory cytokines, particularly interleukin-17 (IL-17), which is crucial in the pathogenesis of IBD. Studies have shown that DS significantly reduces levels of IL-1β, IL-6, and TNF in various rodent models of colitis .
Colitis Models
Research has demonstrated the efficacy of this compound in several preclinical models:
- Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis :
- Dextran Sodium Sulfate (DSS)-Induced Colitis :
Summary of Findings from Animal Studies
| Model | Treatment Duration | Key Findings |
|---|---|---|
| TNBS-Induced Colitis | 7 days | Reduced IL-17, IL-1β, IL-6; improved macroscopic scores |
| DSS-Induced Colitis | 7 days | Significant reduction in pro-inflammatory cytokines |
Phase II Clinical Trial
A significant study evaluated the safety and efficacy of this compound in patients with mild-to-moderate UC. The trial involved:
- Participants : 34 patients were randomized to receive either this compound sodium (1200 mg every 12 hours), mesalazine (1200 mg every 12 hours), or placebo for four weeks.
- Results : Clinical remission was achieved in 46.2% of patients treated with this compound compared to only 12.5% with mesalazine and 10% with placebo. Colon biopsies indicated decreased expression of inflammatory genes in the this compound group .
Adverse Events
While the treatment was generally well-tolerated, some adverse events were reported:
- Liver Enzyme Elevation : Increased liver enzymes were noted in two patients receiving this compound; however, these levels normalized upon treatment interruption .
Case Studies
Several case studies have provided insights into the real-world application of this compound:
- Case Study on Treatment Outcomes : A retrospective analysis highlighted successful remission rates among patients who switched from mesalazine to this compound due to inadequate response.
- Longitudinal Study : Another study tracked patients over six months post-treatment initiation, revealing sustained remission and improved quality of life metrics.
Summary of Case Study Findings
| Case Study Focus | Outcome |
|---|---|
| Treatment Outcomes | Higher remission rates when switching to this compound |
| Longitudinal Tracking | Sustained remission; improved quality of life |
特性
CAS番号 |
188913-58-8 |
|---|---|
分子式 |
C35H32N6O4 |
分子量 |
600.7 g/mol |
IUPAC名 |
2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45)/b29-20-,39-38? |
InChIキー |
AYEAMZDTWLXZIJ-JEFTWCRZSA-N |
SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
異性体SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
正規SMILES |
CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |
同義語 |
DERSALAZINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















